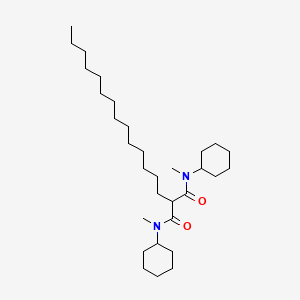
N~1~,N~3~-Dicyclohexyl-N~1~,N~3~-dimethyl-2-tetradecylpropanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~3~-Dicyclohexyl-N~1~,N~3~-dimethyl-2-tetradecylpropanediamide is a complex organic compound characterized by its unique structure, which includes cyclohexyl and dimethyl groups attached to a tetradecylpropanediamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dicyclohexyl-N~1~,N~3~-dimethyl-2-tetradecylpropanediamide typically involves the reaction of cyclohexylamine with dimethylamine in the presence of a tetradecylpropanediamide precursor. The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .
化学反应分析
Types of Reactions
N~1~,N~3~-Dicyclohexyl-N~1~,N~3~-dimethyl-2-tetradecylpropanediamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
科学研究应用
N~1~,N~3~-Dicyclohexyl-N~1~,N~3~-dimethyl-2-tetradecylpropanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N1,N~3~-Dicyclohexyl-N~1~,N~3~-dimethyl-2-tetradecylpropanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
- N~1~,N~3~-Dicyclohexyl-N~1~,N~3~-dimethylmalonamide
- N~1~,N~3~-Dicyclohexyl-N~1~,N~3~-dimethyl-2-tetradecylpropanediamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
188658-51-7 |
|---|---|
分子式 |
C31H58N2O2 |
分子量 |
490.8 g/mol |
IUPAC 名称 |
N,N'-dicyclohexyl-N,N'-dimethyl-2-tetradecylpropanediamide |
InChI |
InChI=1S/C31H58N2O2/c1-4-5-6-7-8-9-10-11-12-13-14-21-26-29(30(34)32(2)27-22-17-15-18-23-27)31(35)33(3)28-24-19-16-20-25-28/h27-29H,4-26H2,1-3H3 |
InChI 键 |
NHTXJCVRZOAKHO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC(C(=O)N(C)C1CCCCC1)C(=O)N(C)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![phenyl-[2-(2-phenylphenyl)phenyl]methanone](/img/structure/B14244263.png)
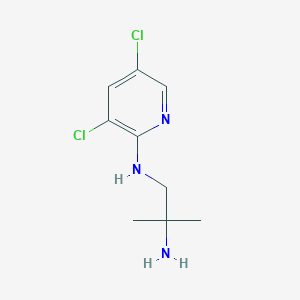
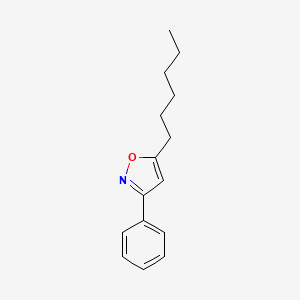
![2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-](/img/structure/B14244285.png)
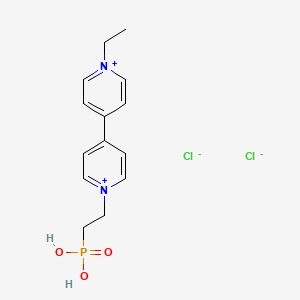
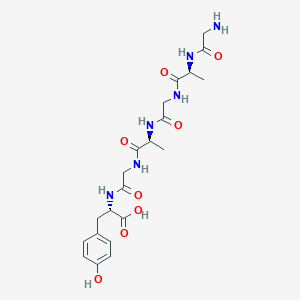
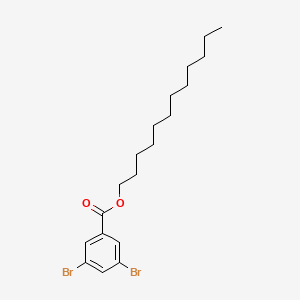
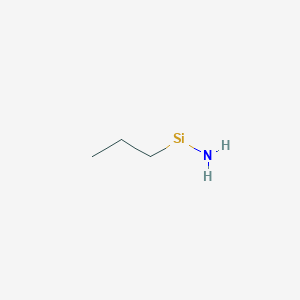
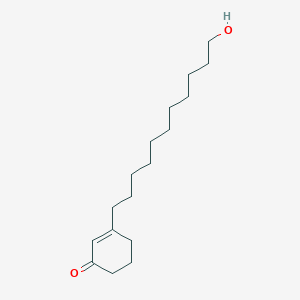
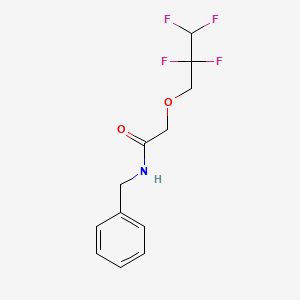
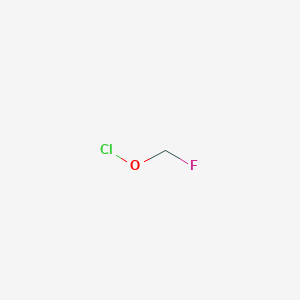
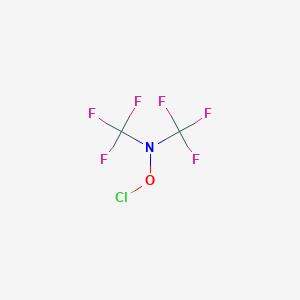
![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)
